molecular formula C10H15NO3S2 B14638256 Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl- CAS No. 55116-64-8

Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl-

Cat. No.: B14638256
CAS No.: 55116-64-8
M. Wt: 261.4 g/mol
InChI Key: YPWNNZBNCYQSHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl- is a chemical compound with a complex structure that includes a methanesulfonamide group, a methoxyphenyl group, and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl- typically involves the reaction of methanesulfonamide with 4-methoxyphenylthiol and N,N-dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfonic acids.

Scientific Research Applications

Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: A simpler compound with similar functional groups but lacking the methoxyphenyl and dimethylamine groups.

    N-[(4-methoxyphenyl)methyl]methanesulfonamide: A related compound with a methoxyphenyl group but different substitution patterns.

Uniqueness

Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

55116-64-8

Molecular Formula

C10H15NO3S2

Molecular Weight

261.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)sulfanyl-N,N-dimethylmethanesulfonamide

InChI

InChI=1S/C10H15NO3S2/c1-11(2)16(12,13)8-15-10-6-4-9(14-3)5-7-10/h4-7H,8H2,1-3H3

InChI Key

YPWNNZBNCYQSHF-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)CSC1=CC=C(C=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.